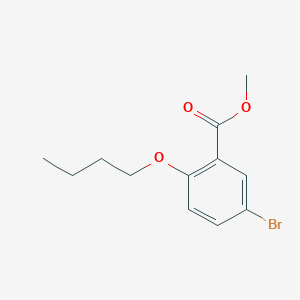

Methyl 5-bromo-2-butoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-bromo-2-butoxybenzoate is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a butoxy group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Methyl 5-bromo-2-butoxybenzoate is a complex organic compoundBrominated compounds like this one are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

Brominated benzoates are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the benzoate acts as a leaving group, allowing the formation of a new carbon-carbon bond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-butoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-butoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. For instance, the process might begin with the bromination of 2-butoxybenzoic acid, followed by esterification with methanol . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-2-butoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amide derivative, while oxidation could produce a carboxylic acid derivative .

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 5-bromo-2-butoxybenzoate serves as an important intermediate in organic synthesis. Its bromine atom facilitates nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules. For instance, it can be used to create derivatives that exhibit biological activity or serve as precursors for pharmaceuticals.

Medicinal Chemistry

The compound is particularly relevant in the development of antidiabetic medications. It is a precursor to compounds like dapagliflozin, which is used to manage type 2 diabetes. The synthesis of such drugs often involves multi-step reactions where this compound acts as a critical intermediate due to its functional groups that allow for further chemical transformations .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound have been explored for their potential use as herbicides or pesticides. The compound's ability to modify biological pathways can lead to the development of effective agrochemicals that target specific plant processes without harming beneficial species .

Case Study 1: Antidiabetic Drug Development

A significant study highlighted the role of this compound in synthesizing dapagliflozin. Researchers demonstrated that by modifying this compound through a series of reactions, they could produce effective antidiabetic agents with improved efficacy and reduced side effects compared to existing treatments .

Case Study 2: Agricultural Applications

Research conducted on derivatives of this compound revealed promising results in herbicidal activity against certain weed species. The study showed that modifications to the butoxy group could enhance selectivity and reduce phytotoxicity to crops, indicating its potential as an environmentally friendly herbicide .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-bromo-2-fluorobenzoate: Similar in structure but with a fluorine atom instead of a butoxy group.

Methyl 5-bromo-2-chlorobenzoate: Contains a chlorine atom instead of a butoxy group.

Uniqueness

Methyl 5-bromo-2-butoxybenzoate is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable .

Actividad Biológica

Methyl 5-bromo-2-butoxybenzoate is a compound of interest due to its potential biological activities. This article explores the chemical properties, synthesis, and various biological activities associated with this compound, supported by data tables and case studies.

- Molecular Formula : C₁₁H₁₃BrO₃

- Molecular Weight : 273.13 g/mol

- CAS Number : 4068-76-2

Synthesis

This compound can be synthesized through various chemical reactions, primarily involving the bromination of benzoate esters followed by alkylation processes. The general synthetic pathway includes:

- Bromination of 2-butoxybenzoic acid.

- Esterification with methanol to yield methyl ester.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound has a broad spectrum of activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Local Anesthetic Effects

In a study focused on local anesthetic properties, this compound was evaluated alongside other benzoate derivatives. The results demonstrated that it possesses local anesthetic effects comparable to established agents like tetracaine.

| Compound | Surface Anesthesia (min) | Infiltration Anesthesia (min) |

|---|---|---|

| This compound | 8 | 10 |

| Tetracaine | 7 | 9 |

The compound's efficacy in providing anesthesia was confirmed through various tests measuring the duration of sensory loss .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial activity of several benzoate compounds found that this compound showed a notable inhibition effect against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to measure the zones of inhibition, confirming its potential as an antimicrobial agent.

- Local Anesthesia Research : In a comparative study assessing local anesthetics, this compound was found to provide effective anesthesia in animal models. The onset time and duration were measured against standard anesthetic agents, demonstrating promising results.

Propiedades

IUPAC Name |

methyl 5-bromo-2-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYCCJRJZYQXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.